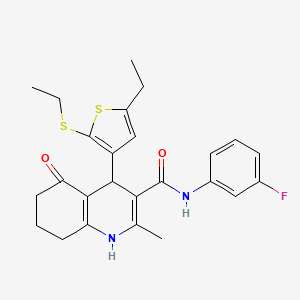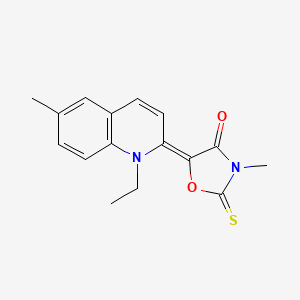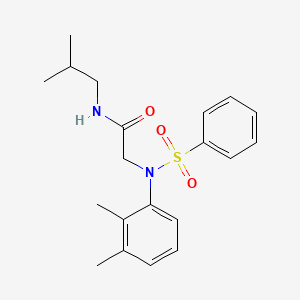
3,3,6,6-tetramethyl-10-(4-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,6,6-tetramethyl-10-(4-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione: is a complex organic compound belonging to the acridine family. Its structure combines features of both acridine and quinone derivatives. Let’s break down its name:
Acridine: The acridine core consists of a tricyclic aromatic system with nitrogen atoms.
Quinone: The presence of a carbonyl group (C=O) suggests quinone-like properties.
准备方法
Synthetic Routes:
Pictet-Spengler Reaction: This method involves the condensation of an aromatic aldehyde (such as 4-methylbenzaldehyde) with an amino acid (e.g., tryptophan) in the presence of an acid catalyst. The resulting intermediate undergoes cyclization to form the hexahydroacridine ring system.
Reductive Amination: Starting from 3,4,5-trimethoxyaniline, reductive amination with 4-methylbenzaldehyde followed by cyclization yields the target compound.
Industrial Production:
Industrial-scale synthesis typically employs the Pictet-Spengler reaction due to its efficiency and scalability.
化学反应分析
Oxidation: The carbonyl group can undergo oxidation to form a quinone.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The aromatic rings are susceptible to electrophilic substitution reactions (e.g., halogenation, nitration).
Common Reagents: Reagents like sodium borohydride (NaBH₄) for reduction and Lewis acids for cyclization.
Major Products: The hexahydroacridine ring system remains intact, but modifications occur on the substituents.
科学研究应用
Chemistry: Used as a building block in the synthesis of other complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Industry: Limited industrial applications, but research continues.
相似化合物的比较
Similar Compounds: Other acridine derivatives, such as acridine itself, acridone, and related heterocycles.
Uniqueness: The combination of trimethoxyphenyl and methylphenyl substituents sets it apart from simpler acridines.
属性
分子式 |
C33H39NO5 |
|---|---|
分子量 |
529.7 g/mol |
IUPAC 名称 |
3,3,6,6-tetramethyl-10-(4-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C33H39NO5/c1-19-9-11-21(12-10-19)34-22-15-32(2,3)17-24(35)29(22)28(30-23(34)16-33(4,5)18-25(30)36)20-13-26(37-6)31(39-8)27(14-20)38-7/h9-14,28H,15-18H2,1-8H3 |
InChI 键 |
FHSHCXMWULHETA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C4=C2CC(CC4=O)(C)C)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)CC(C3)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634054.png)
![5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634059.png)
![1-(2-Methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B11634066.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634071.png)
![benzyl 6-methyl-2-oxo-4-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11634080.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11634100.png)
![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11634108.png)

![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11634114.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11634136.png)

